4-Bromo-3,6-dichloropyridazine
Overview
Description
“4-Bromo-3,6-dichloropyridazine” is a chemical compound with the CAS Number: 10344-42-0 . It has a molecular weight of 227.87 . The IUPAC name for this compound is 4-bromo-3,6-dichloropyridazine . It is a solid substance and is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of “4-Bromo-3,6-dichloropyridazine” involves the use of phosphorus oxychloride . The compound is heated to reflux for 3.5 hours . Another method involves the use of ammonia in ethanol at 20°C .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3,6-dichloropyridazine” is C4HBrCl2N2 . The InChI Code for this compound is 1S/C4HBrCl2N2/c5-2-1-3 (6)8-9-4 (2)7/h1H .
Physical And Chemical Properties Analysis
“4-Bromo-3,6-dichloropyridazine” has a boiling point of 341.8°C at 760 mmHg . The compound has a density of 2.0±0.1 g/cm3 . The flash point of the compound is 160.512°C .
Scientific Research Applications
Synthetic Applications in Medicinal Chemistry 4-Bromo-3,6-dichloropyridazine is a valuable scaffold in medicinal chemistry, particularly in the synthesis of pyridazine derivatives. Its role in facilitating the creation of diverse chemical structures is highlighted in multiple studies. For instance, it has been used in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, leveraging its unreactive nature for efficient synthesis (Wlochal & Bailey, 2015). Another study demonstrates its use in the preparation of new derivatives of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, contributing to the exploration of inhibitory activities against specific enzymes (Arghiani, Seyedi, Bakavoli, & Nikpour, 2015).
Advancements in Chemical Reactivity Research on 4-Bromo-3,6-dichloropyridazine has also advanced understanding of chemical reactivity and synthesis techniques. Studies have explored its reactivity with various nucleophiles and its use in the synthesis of complex molecular structures. For example, its reaction with pyrrolylmagnesium bromide and subsequent interactions with other nucleophiles has been detailed, showcasing its versatile reactivity (Jones & Whitmore, 1998). Additionally, its application in the mono- and bis-functionalization using (tmp)2Zn.2MgCl2.2LiCl to produce highly substituted pyrazolo[3,4-c]pyridazines derivatives has been documented, highlighting its utility in the creation of novel chemical entities (Wunderlich & Knochel, 2008).
Exploration of Molecular Structures and Spectra The study of 4-Bromo-3,6-dichloropyridazine extends to its molecular structures and vibrational spectra. Research in this area provides insights into the effects of chlorination on ring geometry and the structural characteristics of related compounds. This includes the analysis of its gas-phase molecular structures, crystal structures, and the examination of its infrared and Raman spectra, which is crucial for understanding its properties and applications in various fields (Morrison, Smart, Parsons, Brown, Rankin, Robertson, & Miller, 1997).
Safety And Hazards
The compound is classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromo-3,6-dichloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXKZIUQIROVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621789 | |
Record name | 4-Bromo-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,6-dichloropyridazine | |
CAS RN |
10344-42-0 | |
Record name | 4-Bromo-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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